![molecular formula C19H24ClN3O B5550913 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)
1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and analysis of compounds similar to "1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine" are of significant interest in the field of medicinal chemistry and pharmacology, focusing on the development of new therapeutic agents and understanding their interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, starting from basic chemical precursors to the desired complex structures. For example, Kumar et al. (2004) described a synthesis pathway for a compound aimed at imaging CB1 receptors, which involves starting from a propiophenone derivative and proceeding through several steps to achieve the target compound with a specific activity (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, alongside X-ray crystallography. Benakaprasad et al. (2007) provided detailed characterization of a synthesized compound, including its crystal structure, demonstrating the compound's conformation and molecular geometry (Benakaprasad et al., 2007).
Wissenschaftliche Forschungsanwendungen
Metal-Based Chemotherapy Against Tropical Diseases
Research has explored metal complexes with structural similarities to 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine for their potential in treating tropical diseases. For instance, complexes prepared with similar imidazole derivatives have shown promise, suggesting that compounds like 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine could have applications in developing novel metal-based chemotherapeutic agents (Navarro et al., 2000).
Dopamine Receptor Ligands
Studies have identified compounds with piperidine and chlorophenyl groups as selective ligands for human dopamine receptors, indicating potential applications in the development of treatments for neurological disorders. This suggests that 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine could be researched for its affinity and selectivity towards dopamine receptors, offering insights into novel therapeutic agents (Rowley et al., 1997).
Antipsychotic Drug Development
The exploration of conformationally constrained compounds with similarities to the given chemical structure has shown potential in the development of antipsychotic drugs. Such research indicates that 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine might be valuable in synthesizing novel antipsychotic medications with improved efficacy and safety profiles (Raviña et al., 2000).
Cannabinoid Receptor Interaction
Research on compounds featuring piperidine and chlorophenyl groups as antagonists for cannabinoid receptors highlights the potential of 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine in the study of cannabinoid receptor interactions. This could lead to the development of new treatments for conditions influenced by the endocannabinoid system (Shim et al., 2002).
Radiolabeling and Diagnostic Applications
Studies on mixed ligand concepts involving imidazole and piperidine suggest potential applications in radiolabeling and the development of diagnostic agents. This indicates that compounds like 1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine could be valuable in creating new diagnostic tools for various diseases (Mundwiler et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-22-14-11-21-19(22)16-9-12-23(13-10-16)18(24)4-2-3-15-5-7-17(20)8-6-15/h5-8,11,14,16H,2-4,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYKYGMCPDEHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)CCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

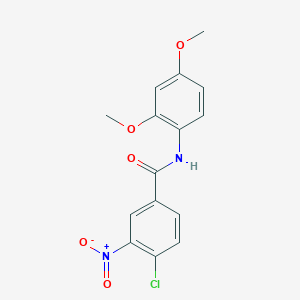
![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
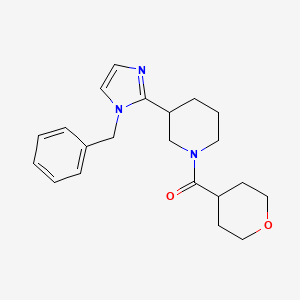
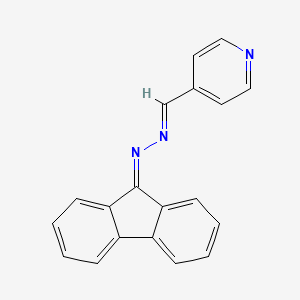

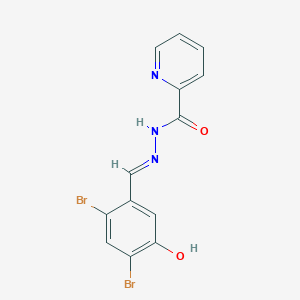
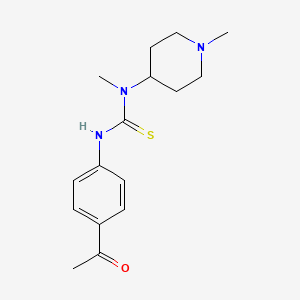
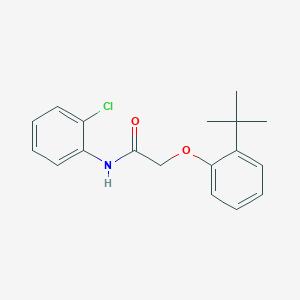
![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)
![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)
![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)